1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
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Properties
IUPAC Name |
1-methyl-4-N-(3-methylphenyl)-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-4-8-17-16-20-14(13-10-18-22(3)15(13)21-16)19-12-7-5-6-11(2)9-12/h4-7,9-10H,1,8H2,2-3H3,(H2,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOJNWIYGFGMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyrimidines. Specifically, compounds within this class have been investigated for their ability to inhibit various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival. For instance, some derivatives have shown to inhibit tyrosine kinases, leading to reduced tumor growth in vitro and in vivo.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against several bacterial strains.
- Case Study : A study evaluated the effectiveness of different pyrazolo[3,4-d]pyrimidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications to the core structure enhanced antibacterial activity significantly.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties.
- Research Findings : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory diseases.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 5.2 | |
| Antibacterial | E. coli | 12.5 | |
| Antibacterial | S. aureus | 8.0 | |
| Anti-inflammatory | Macrophages | 10.0 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| N~4~ | Methyl | Increased potency |
| N~6~ | Prop-2-en-1-yl | Enhanced selectivity |
| C3 | Phenyl | Broadened spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
